molecular formula C19H20FN5O2 B6436115 3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine CAS No. 2549018-47-3

3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B6436115
CAS No.: 2549018-47-3
M. Wt: 369.4 g/mol
InChI Key: UHJJFHSDHCETHU-UHFFFAOYSA-N
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Description

The compound 3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine features a pyridazine core substituted at position 6 with a methoxy group linked to a pyrrolidine ring. The pyrrolidine nitrogen is further functionalized with a methyl-1,2,4-oxadiazole moiety, while the pyridazine ring bears a 3-fluorophenyl group at position 2.

Properties

IUPAC Name

5-[[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-13-21-19(27-24-13)11-25-8-7-14(10-25)12-26-18-6-5-17(22-23-18)15-3-2-4-16(20)9-15/h2-6,9,14H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJJFHSDHCETHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies and data.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : The presence of the 1,2,4-oxadiazole moiety is linked to significant anticancer properties. Studies indicate that derivatives of oxadiazoles exhibit cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells .
  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal activities. For instance, oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may modulate protein kinase activities, impacting cellular proliferation and survival pathways .
  • Cell Cycle Arrest : Studies suggest that oxadiazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget CellsIC50 (µM)Reference
Compound AAnticancerHeLa15
Compound BAntibacterialE. coli8
Compound CAntifungalC. albicans10
Compound DAnticonvulsantRat glial cells12

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of oxadiazole derivatives revealed that compounds similar to the target molecule exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value of approximately 15 µM for one derivative against HeLa cells, indicating potent anticancer properties .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, a related oxadiazole derivative was tested against Staphylococcus aureus and demonstrated an MIC value of 2 µg/ml, outperforming standard antibiotics like norfloxacin . This highlights the potential of such compounds in treating infections caused by resistant bacteria.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study:
In a study published in Cancer Research, a related pyridazine compound demonstrated efficacy in reducing the viability of various cancer cell lines through apoptosis induction and cell cycle arrest. This suggests that the compound could be further explored for its potential as an anticancer agent .

Protein Kinase Modulation

The compound has been evaluated for its ability to modulate protein kinase activity, which is crucial in various cellular processes including growth, metabolism, and apoptosis. Inhibitors of specific kinases have been developed to treat diseases such as cancer and diabetes.

Research Findings:
A patent (US9567358B2) describes methods of treatment using compounds that modulate protein kinase enzymatic activity. The specific structure of this compound positions it as a candidate for further investigation in this area .

Chemical Reactions Analysis

Formation of Oxadiazole Ring

ReagentsConditionsProduct
Hydrazine derivativesCarboxylic acids or derivatives, heatOxadiazole ring

Chemical Reactions Involving Pyridazine and Pyrrolidine Rings

The pyridazine and pyrrolidine rings in the compound can undergo various chemical reactions to modify its structure or enhance its biological activity.

Alkylation and Acylation Reactions

These reactions are common for modifying the pyrrolidine ring. Alkylation can introduce new alkyl groups, while acylation can add acyl groups, potentially altering the compound's solubility and interaction with biological targets.

Reaction TypeReagentsConditionsProduct
AlkylationAlkyl halides, base (e.g., triethylamine)Solvent (e.g., DMF), room temperatureAlkylated pyrrolidine
AcylationAcyl chlorides, base (e.g., pyridine)Solvent (e.g., dichloromethane), room temperatureAcylated pyrrolidine

Hydrolysis and Reduction Reactions

Hydrolysis can cleave ester or amide bonds, while reduction reactions can modify functional groups like carbonyls to alcohols or amines.

Reaction TypeReagentsConditionsProduct
HydrolysisWater, acid or base catalystHeat, aqueous solventHydrolyzed product
ReductionReducing agents (e.g., LiAlH4)Solvent (e.g., diethyl ether), room temperatureReduced product

Potential Biological Activities

Compounds with similar structures to 3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine have shown potential in modulating biological pathways, including inflammation and cellular signaling. The presence of fluorine and the oxadiazole ring may enhance interactions with specific enzymes or receptors, contributing to therapeutic effects .

Comparison with Similar Compounds

6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid ()

  • Structure : Replaces the pyridazine core with pyridine and adds a carboxylic acid at position 3.
  • The carboxylic acid group increases hydrophilicity (lower logP) but may limit blood-brain barrier penetration.
  • Implications : The target compound’s pyridazine core and fluorophenyl group likely enhance target binding via π-π stacking and dipole interactions compared to this analog .

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine ()

  • Structure : Substitutes the methoxy-pyrrolidine group with a sulfanyl-linked 3,5-dimethoxyphenyl-oxadiazole and a lipophilic isopropylphenyl group.
  • Key Differences: Sulfanyl linker vs. methoxy-pyrrolidine: The thioether may confer higher metabolic stability but lower solubility. Dimethoxyphenyl vs.
  • Implications : The target compound’s fluorophenyl and pyrrolidine groups optimize lipophilicity and conformational flexibility for receptor binding .

Pyrrolidine/Oxadiazole Derivatives

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid ()

  • Structure : Features a dihydropyridine core with a carboxylic acid and oxadiazole-methyl-pyrrolidine substituent.
  • Key Differences :
    • The dihydropyridine ring introduces conjugation, altering electronic properties.
    • Carboxylic acid increases polarity but may reduce cell permeability.
  • Implications : The target compound’s pyridazine and fluorophenyl groups likely improve target selectivity and lipophilicity .

1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea ()

  • Structure : Shares the fluorophenyl-pyrrolidine motif but incorporates a urea-linked pyrazole-pyrimidine group.
  • Key Differences: Urea linker vs. methoxy-pyrrolidine: Enhances hydrogen-bonding capacity.
  • Implications : The target compound’s oxadiazole and pyridazine groups may offer better metabolic stability compared to the urea-based analog .

Fluorophenyl-Containing Analogs

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine ()

  • Structure : Features a pyridazine core with a methyl group and a pyrazole-linked methanesulfonylphenyl substituent.
  • Key Differences :
    • Methanesulfonyl group increases polarity and may enhance solubility.
    • Lack of oxadiazole-pyrrolidine reduces conformational flexibility.
  • Implications : The target compound’s oxadiazole-pyrrolidine chain likely improves binding to hydrophobic enzyme pockets compared to the sulfonylpyrazole analog .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~430 g/mol 2.8 0 8
6-[(3-Methyl-oxadiazolyl)methoxy]pyridine-3-carboxylic acid 291 g/mol 1.2 2 7
3-({[3-(3,5-Dimethoxyphenyl)-oxadiazolyl]methyl}sulfanyl)-6-isopropylphenylpyridazine 448.5 g/mol 3.5 0 7

Key Research Findings

  • Synthetic Accessibility : The oxadiazole-pyrrolidine motif in the target compound can be synthesized via cyclization of thioamide intermediates, similar to methods described for oxadiazole-containing analogs ().
  • Bioactivity : Fluorophenyl and oxadiazole groups synergize to enhance kinase inhibition potency, as seen in TRKA kinase inhibitors ().
  • Metabolic Stability : The oxadiazole ring resists hepatic degradation better than ester or amide bioisosteres, as evidenced by in vitro microsomal assays .

Preparation Methods

Pyridazine Ring Formation

The pyridazine core is typically synthesized via cyclization reactions. A common approach involves the condensation of 1,4-diketones with hydrazines, followed by dehydrogenation to form the aromatic ring. For the target compound, the 3-fluorophenyl group is introduced at the C3 position of the pyridazine through a Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Source highlights that the pyridazine ring’s regioselectivity is critical, with the fluorophenyl group requiring precise positioning to avoid undesired byproducts.

Recent advancements employ microwave-assisted cyclization to accelerate reaction kinetics. For example, a study demonstrated that irradiating a mixture of 3-fluorophenylacetylene and hydrazine hydrate at 150°C for 15 minutes yielded the pyridazine precursor with 85% efficiency. This method reduces side reactions compared to traditional thermal heating.

Functionalization of the Pyrrolidine-Oxadiazole Side Chain

The pyrrolidine moiety is synthesized separately through a two-step process:

  • Ring-Closing Metathesis : A diene precursor undergoes metathesis using a Grubbs catalyst to form the pyrrolidine ring.

  • Oxadiazole Installation : The 3-methyl-1,2,4-oxadiazole group is introduced via cyclocondensation of an amidoxime with an acyl chloride. Source details a regioselective method where copper triflate catalyzes the reaction between 3-methylamidoxime and chloroacetyl chloride, yielding the oxadiazole with 92% purity.

The side chain is then coupled to the pyrrolidine using a Mitsunobu reaction, which ensures stereochemical control at the C3 position. Tributylphosphine and diethyl azodicarboxylate (DEAD) are preferred reagents for this step, achieving coupling efficiencies exceeding 90%.

Key Intermediate Coupling Strategies

Ether Linkage Formation

The methoxy bridge connecting the pyridazine and pyrrolidine-oxadiazole groups is established via a nucleophilic substitution reaction. The hydroxyl group on the pyrrolidine intermediate is deprotonated using sodium hydride, then reacted with a chloropyridazine derivative. Source reports that using dimethylformamide (DMF) as a solvent at 80°C for 12 hours achieves near-quantitative conversion.

Palladium-Catalyzed Cross-Coupling

For introducing the 3-fluorophenyl group, palladium-catalyzed cross-coupling is favored. A protocol using Pd(PPh₃)₄ and potassium carbonate in toluene/water (3:1) at 100°C achieves 88% yield. Notably, the choice of ligand significantly impacts efficiency; XPhos ligands reduce homocoupling byproducts by 40% compared to triphenylphosphine.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield (%)
Pyridazine cyclizationEthanol8085
Oxadiazole formationAcetonitrile12092
Mitsunobu couplingTHF0 (rt)90
Ether linkageDMF8098

Microwave irradiation reduces reaction times by 70% while maintaining yields above 80%. For instance, oxadiazole synthesis under microwave conditions at 150°C for 10 minutes matches the efficiency of conventional 2-hour reflux.

Catalytic Systems

  • Copper triflate : Enhances oxadiazole cyclocondensation regioselectivity (94% yield).

  • Grubbs II catalyst : Achieves 89% conversion in pyrrolidine metathesis.

  • Pd/XPhos : Reduces cross-coupling byproducts from 15% to 5%.

Purification and Crystallization Techniques

Solvent-Based Crystallization

Source compares crystallization solvents for final product purification:

SolventPurity (%)Yield (%)
Diisopropyl ether99.198.8
Ethyl acetate99.397.0
Diethyl carbonate99.297.5

Diisopropyl ether provides the highest yield and purity due to its low polarity, which preferentially excludes impurities.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves regioisomeric byproducts, achieving >99% purity. Gradient elution is critical for separating the target compound from unreacted pyrrolidine intermediates.

Scalability and Industrial Considerations

Batch scalability studies indicate that the Mitsunobu coupling step is rate-limiting due to DEAD’s exothermic decomposition. Switching to polymer-supported reagents reduces safety risks and improves reproducibility at pilot scales. Additionally, continuous-flow systems for pyridazine cyclization enhance throughput by 300% compared to batch reactors.

Q & A

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:
The compound’s structure can be validated via a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify aromatic protons (e.g., 3-fluorophenyl substituent) and methoxy/pyrrolidine-oxadiazole sidechain connectivity. For example, the downfield shift of the pyridazine C-H protons (δ 8.5–9.0 ppm) and oxadiazole methyl groups (δ 2.5–3.0 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch in oxadiazole) and ~1250 cm⁻¹ (C-O-C in methoxy group) .

Advanced: How can the oxidative cyclization step in synthesizing the 1,2,4-oxadiazole moiety be optimized?

Answer:
The 1,2,4-oxadiazole ring formation often involves cyclization of amidoxime intermediates. Key considerations include:

  • Oxidant Selection : Sodium hypochlorite (NaOCl) in ethanol provides a greener alternative to toxic reagents like Cr(VI), achieving yields >70% under mild conditions (room temperature, 3 hours) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but require higher temperatures. Ethanol balances reactivity and environmental safety .
  • Catalysis : Transition-metal catalysts (e.g., Cu(I)) can reduce reaction time but introduce purification challenges .

Advanced: What structure-activity relationship (SAR) insights guide modifications to the pyrrolidine-oxadiazole sidechain?

Answer:

  • Oxadiazole Substituents : The 3-methyl group on the oxadiazole enhances metabolic stability by reducing oxidative degradation. Fluorine or chlorine substitutions at this position may alter electron density, affecting binding affinity .
  • Pyrrolidine Flexibility : Replacing pyrrolidine with piperidine increases conformational rigidity, potentially improving selectivity for target receptors (e.g., kinase inhibitors) .
  • Methoxy Linker : Shortening the methoxy spacer (e.g., ethoxy to methoxy) can reduce steric hindrance in hydrophobic binding pockets .

Advanced: How should hygroscopic intermediates be handled during synthesis?

Answer:

  • Storage : Use desiccants (e.g., silica gel) in airtight containers under nitrogen. Hydroscopic intermediates like hydrazine derivatives (e.g., N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine) require strict moisture control to prevent hydrolysis .
  • Reaction Conditions : Conduct reactions under inert gas (Ar/N₂) with anhydrous solvents (e.g., ethanol dried over molecular sieves) .

Advanced: What analytical challenges arise in purity assessment, and how are they resolved?

Answer:

  • HPLC Method Development : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate polar byproducts (e.g., unreacted hydrazines). Retention times >10 minutes ensure baseline separation .
  • Impurity Profiling : LC-MS identifies side products like oxadiazole ring-opened species or dimerized intermediates .
  • Quantitative NMR (qNMR) : Deuterated DMSO calibrates purity by integrating residual proton signals against an internal standard (e.g., maleic acid) .

Advanced: How do solvent choices impact the reaction yield in pyridazine functionalization?

Answer:

  • Polar Protic Solvents (e.g., ethanol) : Favor SN2 mechanisms in methoxy group introduction but may protonate basic pyrrolidine intermediates, reducing nucleophilicity .
  • Polar Aprotic Solvents (e.g., DMF) : Enhance solubility of aromatic intermediates but risk side reactions (e.g., N-alkylation of oxadiazole) at elevated temperatures .
  • Mixed Solvent Systems : Ethanol/DCM (1:1) balances solubility and reactivity, achieving yields >65% in methoxylation steps .

Advanced: What green chemistry principles apply to this compound’s synthesis?

Answer:

  • Oxidant Selection : NaOCl replaces hazardous DDQ or CrO₃, reducing waste toxicity. The byproduct (NaCl) is benign and water-soluble .
  • Solvent Recycling : Ethanol can be recovered via distillation (≥90% recovery efficiency) .
  • Catalyst-Free Conditions : Avoiding transition metals simplifies purification (e.g., column chromatography vs. chelation-based methods) .

Basic: What stability precautions are necessary for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group .
  • Moisture Control : Use vacuum-sealed containers with desiccants to avoid hydrolysis of the oxadiazole ring .

Advanced: How does the fluorophenyl group influence electronic properties?

Answer:

  • Electron-Withdrawing Effect : The meta-fluorine increases pyridazine’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., methoxylation) .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability in cellular assays .

Advanced: What safety protocols are critical for handling intermediates with reactive hydrazine moieties?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Neutralization : Treat hydrazine-containing waste with 10% acetic acid to protonate and deactivate reactive species before disposal .
  • Ventilation : Monitor airborne concentrations (TLV: 0.01 ppm) with real-time sensors to prevent inhalation risks .

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